2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including methoxy, thiazolo[5,4-b]pyridine, and benzenesulfonamide. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 2,5-dimethoxy-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 2,5-dimethoxy-N-(3-(thiazolo[5,4-c]pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the thiazolo[5,4-b]pyridine moiety, in particular, can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFKYCDUIZZYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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